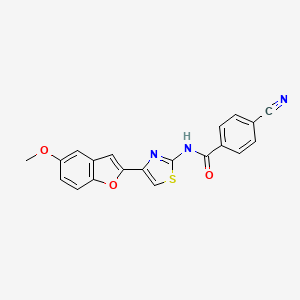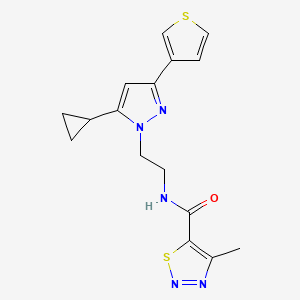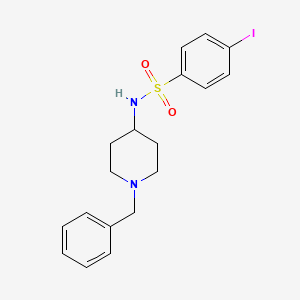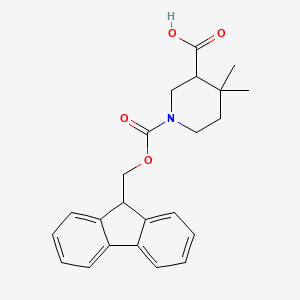
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide” is a complex organic molecule that contains several functional groups. These include a pyridine ring, a pyrazole ring, a cyclopentane ring, and an amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the pyridine and pyrazole rings could be formed through cyclization reactions . The amide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative .Molecular Structure Analysis
The molecule contains several rings, which are likely to contribute to its rigidity and shape. The presence of nitrogen in the pyridine and pyrazole rings may also allow for hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the pyridine ring could undergo electrophilic substitution, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Research
- Pyrazole Derivatives as Anticancer Agents : A study by Alam et al. (2016) focused on the synthesis of pyrazole derivatives, including compounds similar to N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide, for their potential as anticancer agents. They evaluated the compounds for topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines. Their research showed that these compounds had significant cytotoxic effects on various cancer cell lines.
Anti-Inflammatory and Antibacterial Activities
- Synthesis and Biological Evaluation of Pyrazolopyrimidines : Rahmouni et al. (2016) Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, exploring their potential as anti-5-lipoxygenase agents and for their cytotoxicity against cancer cells. These compounds, related to the compound , were found to have both anticancer and anti-inflammatory properties.
Antimicrobial Activity
- Pyrazolopyridine Derivatives in Antimicrobial Applications : Panda et al. (2011) conducted a study on pyrazolo[3,4-b]pyridine derivatives Panda et al. (2011), similar to N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide, focusing on their antibacterial activity. They reported moderate to good antibacterial activities against various bacterial strains, highlighting the potential of these compounds in antimicrobial applications.
Synthesis and Biochemical Properties
- Synthetic Pathways and Biological Activities : Several studies have been conducted on the synthesis of compounds structurally similar to N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide and their biochemical properties. For instance, Harb et al. (2005) explored pyrazoles as building blocks in heterocyclic synthesis, providing insights into the synthetic pathways and potential biological activities of these compounds Harb et al. (2005).
Antiviral Research
- Antiviral Activities of Pyridopyrazolotriazines : A study by Attaby et al. (2007) focused on the synthesis of pyridopyrazolotriazines Attaby et al. (2007), which are structurally related to the compound , and evaluated their antiviral activities. The research indicated the potential use of these compounds in antiviral therapies.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is a pyrazole derivative , and pyrazole derivatives are known for their diverse pharmacological effects . .
Pharmacokinetics
It’s worth noting that the biotransformation of similar compounds is dependent on cyp3a and results in the formation of two primary metabolites . One of these metabolites undergoes further metabolism by CYP3A .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-11-16(15-7-4-8-18-12-15)20-21(13)10-9-19-17(22)14-5-2-3-6-14/h4,7-8,11-12,14H,2-3,5-6,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBQASIEKYCNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CCCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2943166.png)



![1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2943171.png)
![3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2943172.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)
